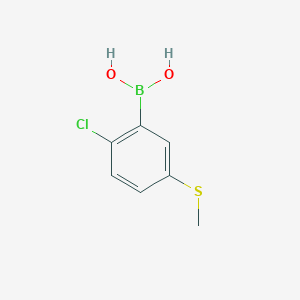
2-Chloro-5-(methylsulfanyl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(methylsulfanyl)phenylboronic acid is an organoboron compound with the molecular formula C7H8BClO2S and a molecular weight of 202.47 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
The synthesis of 2-Chloro-5-(methylsulfanyl)phenylboronic acid typically involves the reaction of 2-Chloro-5-(methylsulfanyl)phenyl bromide with a boronic acid derivative under specific conditions . The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-Chloro-5-(methylsulfanyl)phenylboronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The major product formed is a biaryl compound.
Oxidation: The compound can be oxidized to form corresponding phenols or other oxidized derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-Chloro-5-(methylsulfanyl)phenylboronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(methylsulfanyl)phenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide . This complex undergoes transmetalation, followed by reductive elimination to form the biaryl product . The molecular targets and pathways involved in other reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
2-Chloro-5-(methylsulfanyl)phenylboronic acid can be compared with other boronic acids, such as:
Phenylboronic acid: Lacks the chlorine and methylsulfanyl groups, making it less reactive in certain reactions.
2-Chloro-5-(methoxy)phenylboronic acid: Similar structure but with a methoxy group instead of a methylsulfanyl group, leading to different reactivity and applications.
4-Chloro-3-(methylsulfanyl)phenylboronic acid: Positional isomer with different reactivity due to the position of the substituents.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Properties
IUPAC Name |
(2-chloro-5-methylsulfanylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO2S/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCXJBYLBQITON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)SC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
![1-(2,5-dimethylfuran-3-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2424468.png)
![6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2424472.png)
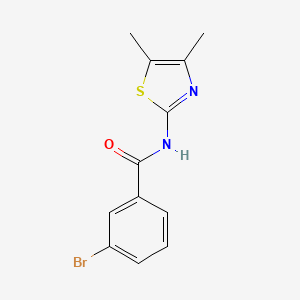

![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]-(oxan-4-ylmethyl)amino]azetidine-1-carboxylate](/img/structure/B2424479.png)
![2-Ethoxy-6-[(mesitylamino)methyl]phenol](/img/structure/B2424480.png)
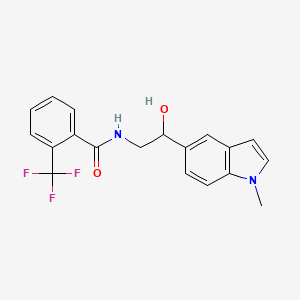
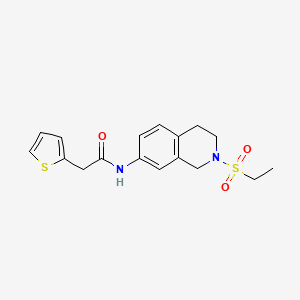
![1-(2-fluorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2424485.png)
![1-(4-methylphenyl)-4-[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperazine](/img/structure/B2424486.png)
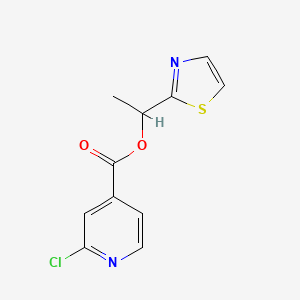
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]azetidin-3-amine](/img/structure/B2424488.png)
